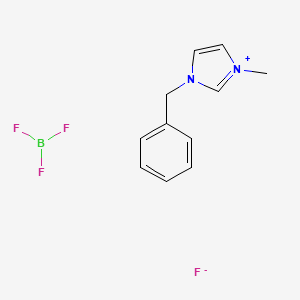
1-Benzyl-3-methylimidazolium tetrafluoro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-methylimidazolium tetrafluoroborate is a chemical compound with the molecular formula C11H13BF4N2 and a molecular weight of 260.04 g/mol . It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
準備方法
The synthesis of 1-Benzyl-3-methylimidazolium tetrafluoroborate typically involves the reaction of 1-methylimidazole with benzyl chloride to form 1-benzyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or methanol.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Benzyl-3-methylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in electrochemical applications, such as batteries and capacitors, due to its high ionic conductivity
作用機序
The mechanism by which 1-Benzyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The tetrafluoroborate anion contributes to the overall stability and solubility of the compound in different solvents .
類似化合物との比較
1-Benzyl-3-methylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a butyl group instead of a benzyl group. It has different solubility and thermal properties.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group, leading to variations in viscosity and ionic conductivity.
The uniqueness of 1-Benzyl-3-methylimidazolium tetrafluoroborate lies in its benzyl group, which imparts specific solubility and reactivity characteristics that can be advantageous in certain applications.
特性
分子式 |
C11H13BF4N2 |
|---|---|
分子量 |
260.04 g/mol |
IUPAC名 |
1-benzyl-3-methylimidazol-3-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C11H13N2.BF3.FH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3)4;/h2-8,10H,9H2,1H3;;1H/q+1;;/p-1 |
InChIキー |
CSXVXMXUQNLCFH-UHFFFAOYSA-M |
正規SMILES |
B(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


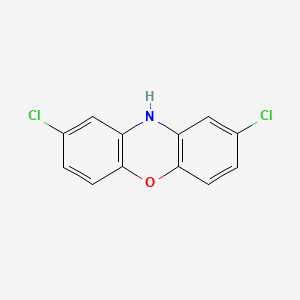
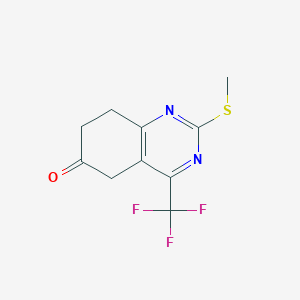
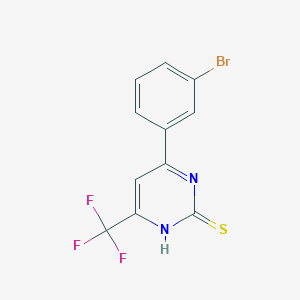
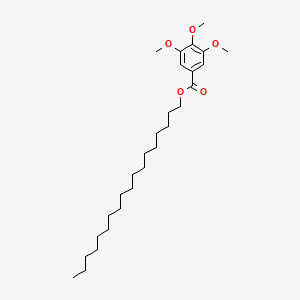
![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
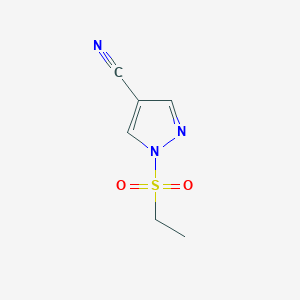
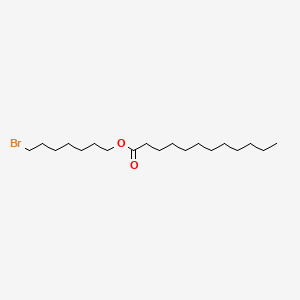
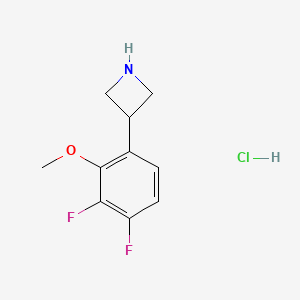
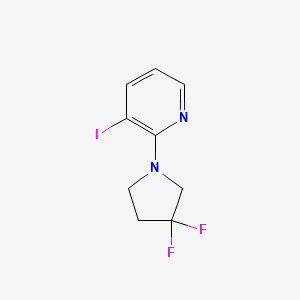
![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
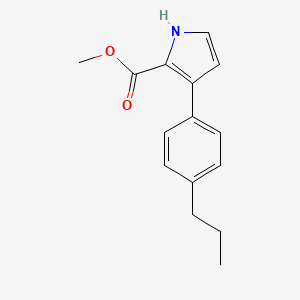

![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
